

Pheneridine: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Pheneridine*

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An In-depth Examination of a Synthetic Opioid Analogue

This technical guide provides a comprehensive overview of **Pheneridine** (ethyl 1-(2-phenylethyl)-4-phenylpiperidine-4-carboxylate), a synthetic opioid of the 4-phenylpiperidine class. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the compound's chemical properties, synthesis, and pharmacological profile.

Core Compound Information

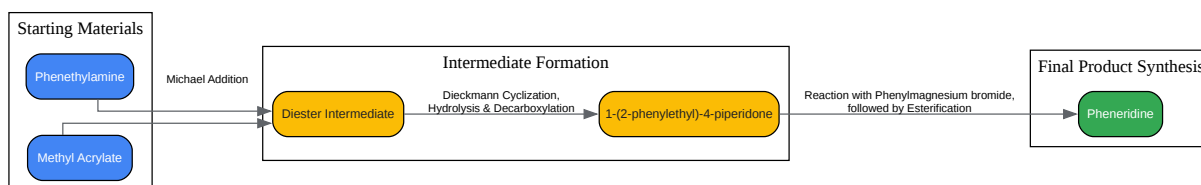
Pheneridine, a close structural analogue of pethidine (meperidine), is classified as a synthetic opioid. While not currently in clinical use, its structural similarity to established analgesics suggests potential activity at opioid receptors.^[1]

Identifier	Value	Reference
CAS Number	469-80-7	[2][3][4]
Molecular Formula	C22H27NO2	[2][3][4]
IUPAC Name	ethyl 1-(2-phenylethyl)-4-phenylpiperidine-4-carboxylate	[2]
Molecular Weight	337.46 g/mol	[2][4]
Synonyms	Pheneridine, 1-(2-Phenylethyl)-4-phenyl-4-piperidinecarboxylic acid ethyl ester	[5]

Synthesis and Manufacturing

The synthesis of **Pheneridine** can be approached through methods analogous to the preparation of pethidine and its derivatives. A key intermediate in this process is 1-(2-phenylethyl)-4-piperidone. An established one-pot synthesis for this intermediate involves the Dieckmann cyclization of the diester formed from phenethylamine and methyl acrylate.

A potential synthetic route to **Pheneridine** is outlined below:



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Caption: Proposed synthetic workflow for **Pheneridine**.

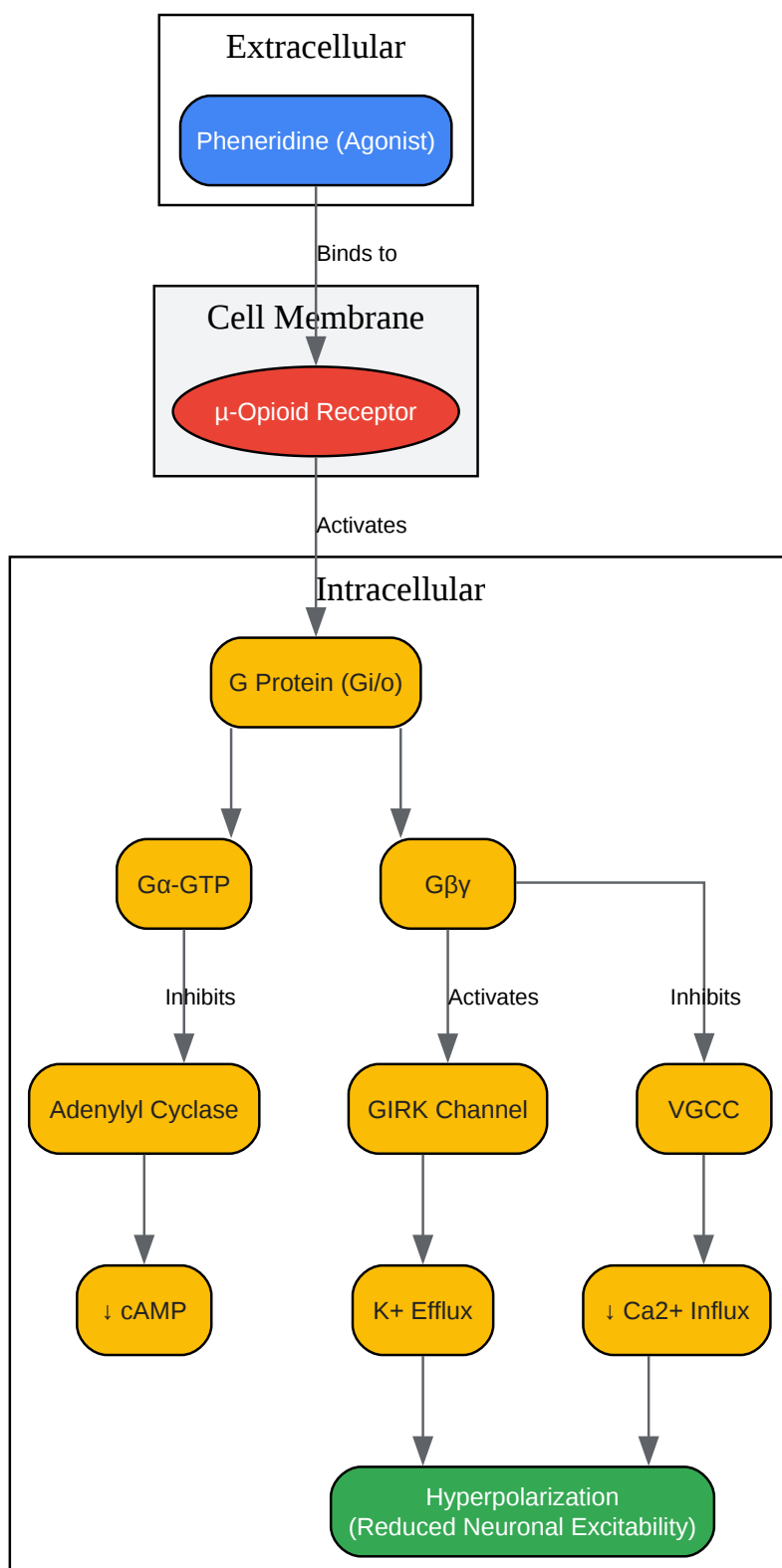
Pharmacological Profile

As a pethidine analogue, **Pheneridine** is presumed to act as an agonist at the μ -opioid receptor (MOR), which is a G protein-coupled receptor (GPCR).[1] The activation of MOR by an agonist initiates a signaling cascade that ultimately leads to analgesia.

Mechanism of Action and Signaling Pathway

The binding of an opioid agonist like **Pheneridine** to the μ -opioid receptor is expected to trigger the following intracellular events:

- **G Protein Activation:** The agonist-bound receptor promotes the exchange of GDP for GTP on the α -subunit of the associated inhibitory G protein (G_i/o).
- **G Protein Dissociation:** The G protein dissociates into its $G\alpha$ -GTP and $G\beta\gamma$ subunits.
- **Downstream Effector Modulation:**
 - **Inhibition of Adenylyl Cyclase:** The $G\alpha$ -GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
 - **Ion Channel Regulation:** The $G\beta\gamma$ subunit directly interacts with ion channels, leading to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).
- **Neuronal Hyperpolarization:** The efflux of K^+ and reduced influx of Ca^{2+} leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability and impeding the transmission of pain signals.



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Caption: Mu-opioid receptor signaling pathway.

Experimental Protocols

While specific experimental data for **Pheneridine** is limited in publicly available literature, the following are standard methodologies for characterizing novel opioid compounds.

In Vitro Assays

1. Opioid Receptor Binding Assays:

- Objective: To determine the binding affinity (K_i) of **Pheneridine** for μ , δ , and κ opioid receptors.
- Methodology:
 - Membrane Preparation: Membranes are prepared from cells stably expressing the human opioid receptor subtypes (e.g., CHO or HEK293 cells).
 - Radioligand Competition: A radiolabeled opioid ligand with known affinity (e.g., [^3H]DAMGO for MOR) is incubated with the receptor-containing membranes in the presence of varying concentrations of **Pheneridine**.
 - Detection: The amount of bound radioligand is quantified using liquid scintillation counting.
 - Data Analysis: The IC_{50} value (concentration of **Pheneridine** that inhibits 50% of radioligand binding) is determined and converted to a K_i value using the Cheng-Prusoff equation.

2. Functional Assays:

- Objective: To determine the potency (EC_{50}) and efficacy of **Pheneridine** in activating opioid receptors.
- Methodology (e.g., [^{35}S]GTP γ S Binding Assay):
 - Principle: This assay measures the agonist-induced binding of the non-hydrolyzable GTP analogue, [^{35}S]GTP γ S, to G proteins.

- Procedure: Receptor-containing membranes are incubated with varying concentrations of **Pheneridine** in the presence of GDP and [³⁵S]GTPyS.
- Detection: The amount of bound [³⁵S]GTPyS is measured.
- Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values.

In Vivo Assays

1. Analgesic Activity Models:

- Objective: To assess the antinociceptive effects of **Pheneridine** in animal models of pain.
- Methodology (e.g., Hot Plate Test in mice or rats):
 - Procedure: Animals are placed on a heated surface, and the latency to a nociceptive response (e.g., paw licking or jumping) is measured.
 - Dosing: **Pheneridine** is administered at various doses, and the test is repeated at the time of expected peak effect.
 - Data Analysis: The dose that produces a 50% maximal possible effect (ED50) is calculated.

Analytical Methodologies

Standard analytical techniques can be employed for the identification and quantification of **Pheneridine**.

Technique	Potential Application
High-Performance Liquid Chromatography (HPLC)	Purity assessment, quantification in formulations and biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)	Identification and quantification, particularly for volatile derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation and confirmation.
Potentiometric Titration	Determination of the acid dissociation constant (pKa).

Conclusion

Pheneridine represents a synthetic opioid with a pharmacological profile that is predicted to be similar to that of its structural analogue, pethidine. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and the expected mechanism of action through the μ -opioid receptor signaling pathway. The outlined experimental protocols offer a roadmap for the comprehensive preclinical evaluation of this compound. Further research is warranted to fully characterize the binding affinity, functional potency, and in vivo efficacy of **Pheneridine** to determine its potential as a therapeutic agent.

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